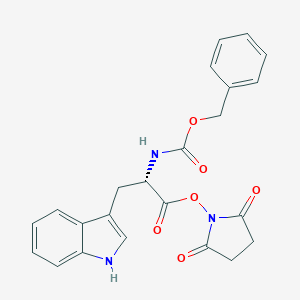

Z-Trp-OSu

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMKYGHASWACNG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453243 | |

| Record name | Z-Trp-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50305-28-7 | |

| Record name | Z-Trp-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Trp-OSu (CAS 50305-28-7): Principles and Protocols for Peptide Synthesis and Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-α-Z-L-tryptophan N-hydroxysuccinimide ester (Z-Trp-OSu). We will delve into its core chemical principles, critical reaction parameters, and field-proven protocols, moving beyond simple procedural steps to explain the causality behind experimental choices.

Core Principles of this compound: A Bifunctional Reagent

This compound, identified by CAS number 50305-28-7, is a strategically modified amino acid derivative designed for efficient chemical synthesis.[1][2][3] It is fundamentally a bifunctional molecule, featuring two key chemical moieties that define its utility:

-

The Z-Group (Benzyloxycarbonyl or Cbz): This is a well-established protecting group for the α-amine of the tryptophan.[4][5] The Z-group is notably stable under the basic and moderate acidic conditions used in other peptide synthesis strategies (like Fmoc and Boc, respectively), providing an orthogonal protection scheme.[6][7] Its removal is typically achieved through catalytic hydrogenation, a condition that lends itself well to solution-phase synthesis.[6]

-

The OSu Group (N-hydroxysuccinimide ester): This moiety "activates" the carboxyl group of the tryptophan.[4] NHS esters are highly reactive towards primary amines, making them one of the most common and efficient functionalities for creating stable amide bonds in bioconjugation and peptide coupling.[8][9][10]

The combination of a stable, selectively removable protecting group and a highly reactive coupling group makes this compound a valuable building block for the precise incorporation of a tryptophan residue into peptides or for conjugating it onto biomolecules.[11]

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the reactivity and integrity of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50305-28-7 | [1][2][3] |

| Molecular Formula | C₂₃H₂₁N₃O₆ | [1][12] |

| Molecular Weight | 435.44 g/mol | [1][12] |

| Appearance | White Powder | [12] |

| Purity | Typically ≥98% | [12][13] |

| Storage Conditions | 2-8°C, sealed in a dry environment |[1][2] |

Stability and Storage: this compound is sensitive to moisture due to the reactivity of the NHS ester. Hydrolysis is the primary degradation pathway. Therefore, it is critical to store the reagent in a tightly sealed container in a desiccated environment at the recommended temperature of 2-8°C.[1][2] Before use, the container should be allowed to warm to room temperature to prevent condensation from forming on the solid reagent.

Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[14][15] Work should be conducted in a well-ventilated area. For detailed information, consult the manufacturer-provided Safety Data Sheet (SDS).[15][16]

The Chemistry of Amine Coupling: Mechanism of Action

The core function of this compound is to facilitate the formation of an amide bond with a primary amine. This occurs via a well-understood nucleophilic acyl substitution mechanism.[17]

The Mechanism:

-

Nucleophilic Attack: An unprotonated primary amine (-NH₂) on the target molecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[8][17]

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.[8][17]

-

Collapse and Amide Bond Formation: The intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a good leaving group and the formation of a highly stable amide bond.[8][17]

This reaction is highly efficient and selective for primary aliphatic amines, such as the ε-amino group of lysine residues in proteins.[8][9]

Note: The DOT script above is a conceptual representation. For a precise chemical structure, an image would be embedded.

Diagram 1: Reaction Mechanism of this compound with a Primary Amine.

Aminolysis vs. Hydrolysis: The success of the conjugation is determined by the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[17] Hydrolysis cleaves the NHS ester, rendering the reagent inactive. Both reactions are accelerated at higher pH, but the rate of aminolysis increases more significantly, making pH control the most critical factor in the experimental design.[17]

Critical Parameters for Successful Conjugation

Optimizing the reaction conditions is essential for achieving high conjugation efficiency and minimizing side reactions.

pH Control: The pH of the reaction buffer is a delicate balance.[10]

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and drastically slowing the desired reaction.[9][17]

-

Optimal pH (8.3 - 8.5): This range provides a sufficient concentration of unprotonated, nucleophilic amines to drive the reaction forward efficiently.[10][18]

-

High pH (>9): The rate of NHS ester hydrolysis increases dramatically, leading to a short half-life for the reagent and reduced conjugation yields.[9][17]

Table 2: Impact of pH on NHS Ester Stability (Hydrolysis Half-life)

| pH | Temperature (°C) | Approximate Half-life | Source(s) |

|---|---|---|---|

| 7.0 | 0 | 4-5 hours | [9][17] |

| 8.6 | 4 | 10 minutes | [9][17] |

| 9.0 | Room Temp | Minutes |[17] |

Buffer and Solvent Selection:

-

Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule.[9][17] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES at a concentration of 0.1 M.[9][10][18]

-

Solvent Choice: this compound has limited aqueous solubility. A common and effective practice is to first dissolve the reagent in a small volume of a dry, polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous solution of the target molecule.[10][18] It is crucial to use high-quality, amine-free DMF to prevent premature reaction of the NHS ester.[10]

Stoichiometry and Concentration:

-

A molar excess (typically 5-10 equivalents) of this compound is often used to drive the reaction to completion, especially when dealing with dilute protein solutions.[8]

-

Higher concentrations of the target molecule favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[8]

Experimental Protocol: Conjugation of this compound to a Protein

This protocol provides a self-validating workflow for labeling a protein with this compound. The validation is inherent in the purification and characterization steps.

Materials:

-

This compound (CAS 50305-28-7)

-

Target protein with accessible primary amines (e.g., Lysine residues)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Solvent: High-purity, amine-free DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-exclusion chromatography (e.g., a desalting column)

Diagram 2: Experimental Workflow for Protein Conjugation.

Step-by-Step Methodology:

-

Prepare Protein Solution: Dissolve your target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer must be free of any primary amines.[18]

-

Prepare this compound Solution: Immediately prior to use, weigh the required amount of this compound (e.g., a 10-fold molar excess relative to the protein) and dissolve it in a minimal volume of high-purity DMF.[18]

-

Initiate Reaction: While gently vortexing the protein solution, add the this compound/DMF solution dropwise. This prevents localized high concentrations that could lead to protein precipitation.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[18] Longer incubation times at lower temperatures can sometimes improve yields with sensitive proteins.

-

Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes. This step consumes any unreacted this compound, preventing non-specific labeling during purification and storage.[9]

-

Purify Conjugate: Remove unreacted this compound and the NHS byproduct by passing the reaction mixture over a size-exclusion desalting column equilibrated with a suitable storage buffer (e.g., PBS).[18]

-

Characterize: Confirm successful conjugation and assess the degree of labeling using appropriate analytical techniques such as Mass Spectrometry (to confirm mass shift), HPLC, or SDS-PAGE.

Applications in Research and Development

The unique properties of this compound make it suitable for specific, advanced applications.

-

Solution-Phase Peptide Synthesis: While solid-phase peptide synthesis (SPPS) is more common for long peptides, solution-phase synthesis remains critical for producing peptide fragments or for large-scale manufacturing.[6] this compound serves as an activated building block in these classical synthetic schemes.[4] The Z-group's unique removal condition (hydrogenolysis) allows for orthogonal protection strategies when synthesizing complex peptides.[6][7]

-

Bioconjugation and Biomolecule Labeling: this compound can be used to attach a tryptophan derivative to proteins, antibodies, or other amine-containing biomolecules.[19] This can be useful for:

-

Introducing a fluorescent or UV-active handle (tryptophan's indole ring).

-

Studying peptide-protein interactions by modifying a protein surface.

-

Creating specific probes for biochemical assays.

-

Conclusion

This compound is a powerful and precise tool for chemical biologists and drug developers. Its design, which combines the stability of the Z-protecting group with the efficient amine-reactivity of the NHS ester, enables its use in both solution-phase peptide synthesis and targeted bioconjugation. A thorough understanding of the underlying reaction mechanism and the critical influence of parameters—most notably pH—is the key to leveraging this reagent to its full potential, ensuring high yields and reproducible results in the synthesis of novel peptide-based therapeutics and research tools.

References

-

Glen Research. (2019). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis. Retrieved from [Link]

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (Historical context for Z-group)

-

The Ohio State University. (n.d.). Safety Data Sheets | Ohioline. Retrieved from [Link]

-

Eastern Connecticut State University. (2002). Material Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 50305-28-7|this compound|BLD Pharm [bldpharm.com]

- 2. usbio.net [usbio.net]

- 3. arctomsci.com [arctomsci.com]

- 4. nbinno.com [nbinno.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. This compound 99% | Professional and leading supplier of fine chemicals [sancaiindustry.com]

- 14. easternct.edu [easternct.edu]

- 15. Safety Data Sheets | Ohioline [ohioline.osu.edu]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Z-Trp-OSu for Solution-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the strategic construction of peptides is a cornerstone of innovation. Solution-phase peptide synthesis (SPPS), while a classical methodology, remains indispensable for large-scale production and the synthesis of specific peptide fragments. Central to this technique is the use of activated amino acid derivatives that ensure efficient and precise peptide bond formation. This guide provides an in-depth technical overview of N-α-benzyloxycarbonyl-L-tryptophan N-succinimidyl ester (Z-Trp-OSu), a key building block for incorporating the versatile amino acid tryptophan.

This document will delve into the core principles of using this compound, from its chemical rationale to detailed, field-proven protocols. We will explore the causality behind experimental choices, address potential challenges, and provide a framework for the successful synthesis of tryptophan-containing peptides in solution.

The Strategic Importance of this compound in Peptide Synthesis

The choice of this compound for solution-phase synthesis is deliberate, leveraging the distinct properties of its constituent parts: the Z-group, the tryptophan residue, and the N-succinimidyl ester.

-

The Benzyloxycarbonyl (Z) Protecting Group: Introduced by Bergmann and Zervas, the Z-group is a robust urethane-type protecting group for the α-amino functionality.[1] Its stability under a range of conditions makes it ideal for the multi-step nature of solution-phase synthesis.[2] Critically, it is readily removed by catalytic hydrogenation, a mild and highly selective deprotection method that is orthogonal to many side-chain protecting groups.[2][3]

-

The Tryptophan Residue: Tryptophan's indole side chain imparts unique structural and functional properties to peptides. However, this indole ring is also susceptible to oxidation and acid-catalyzed side reactions, making its careful incorporation a primary concern during synthesis.[4] The use of this compound in solution-phase synthesis allows for controlled conditions that can mitigate these unwanted modifications.

-

The N-Succinimidyl (OSu) Ester: The OSu group is an active ester that facilitates the efficient formation of a peptide bond. It converts the carboxylic acid of Z-Trp-OH into a highly reactive species that readily couples with the free amino group of another amino acid or peptide fragment, driving the reaction towards completion.

The synergy of these three components makes this compound a valuable reagent for the controlled, stepwise elongation of peptide chains in a solution-phase strategy.

Core Principles and Mechanistic Insights

The fundamental reaction in utilizing this compound is the nucleophilic acyl substitution where the free amino group of an amino acid ester attacks the activated carbonyl carbon of this compound.

Caption: General workflow for peptide coupling using this compound.

A critical aspect of this process is the prevention of side reactions, particularly racemization and modification of the tryptophan indole ring.

Mitigating Racemization

Racemization at the α-carbon of the activated amino acid can occur, especially in the presence of a base. This proceeds through the formation of an oxazolone intermediate, which can tautomerize to a less optically pure form.[5] To suppress this, additives like 1-hydroxybenzotriazole (HOBt) are often included in the reaction mixture.[5] HOBt reacts with the activated ester to form a less reactive but also less racemization-prone intermediate. The choice of base and its stoichiometry are also crucial; sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred over stronger, less hindered bases.

Protecting the Tryptophan Indole Ring

The indole ring of tryptophan is susceptible to oxidation and alkylation, particularly under acidic conditions that might be used in subsequent deprotection steps if other protecting groups are present. While this compound can be used without indole protection for straightforward couplings, for more complex syntheses or if the final peptide will be exposed to harsh conditions, protection of the indole nitrogen is advisable. Common protecting groups for the indole ring include the formyl (For) or tert-butyloxycarbonyl (Boc) groups.

Experimental Protocols

The following protocols provide a framework for the use of this compound in solution-phase peptide synthesis. These are generalized procedures and may require optimization based on the specific amino acid being coupled.

General Protocol for Dipeptide Synthesis: Coupling of this compound with an Amino Acid Ester

This protocol outlines the synthesis of a protected dipeptide, for example, Z-Trp-Gly-OEt.

Materials:

-

This compound

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of the Amino Acid Ester:

-

Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.0 equivalent) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIEA or NMM (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

-

Coupling Reaction:

-

To the neutralized amino acid ester solution, add this compound (1.05 equivalents).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material (this compound) is consumed.

-

-

Work-up and Purification:

-

If a precipitate (unreacted starting material or byproducts) is present, filter the reaction mixture.

-

Dilute the filtrate with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted Z-Trp-OH if any was formed by hydrolysis), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude dipeptide can be further purified by column chromatography on silica gel or by recrystallization.

-

Monitoring the Coupling Reaction

Effective monitoring is crucial to determine the reaction endpoint and to minimize side reactions.

| Technique | Principle | Observations |

| Thin Layer Chromatography (TLC) | Separation based on polarity. | Disappearance of the this compound spot and the appearance of the product spot (which will have a different Rf value). |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation. | A peak corresponding to this compound will decrease over time, while a new peak for the dipeptide product will appear and grow. This allows for a more quantitative assessment of the reaction progress. |

| Quantitative NMR (qNMR) | Integration of NMR signals is proportional to the number of nuclei. | By using an internal standard, the conversion of this compound to the dipeptide product can be quantified by monitoring the disappearance of specific proton signals of the starting material and the appearance of new signals for the product. |

Deprotection of the Z-Group: Catalytic Hydrogenation

The removal of the Z-group is a critical step to allow for further peptide chain elongation or to yield the final deprotected peptide.

Caption: Deprotection of the Z-group via catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup:

-

Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

-

Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

-

-

Hydrogenation:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. Reaction times can vary from a few hours to overnight depending on the substrate and catalyst activity.

-

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Coupling Reaction | - Insufficient reaction time.- Deactivation of the OSu ester by moisture.- Steric hindrance from the amino acid ester. | - Extend the reaction time and continue monitoring.- Ensure the use of anhydrous solvents and reagents.- Consider a slight increase in the equivalents of this compound. |

| Presence of Multiple Products | - Racemization.- Side reactions involving the tryptophan indole ring. | - Add HOBt to the coupling reaction.- Use a less aggressive base or reduce its stoichiometry.- If necessary, use a tryptophan derivative with indole protection (e.g., Z-Trp(Boc)-OSu). |

| Incomplete Z-Group Deprotection | - Catalyst poisoning (e.g., by sulfur-containing compounds).- Inactive catalyst. | - Ensure the peptide is free from catalyst poisons.- Use a fresh batch of high-quality Pd/C catalyst.- Increase the catalyst loading or hydrogen pressure. |

| Difficult Purification | - Close polarity of the product and unreacted starting materials or byproducts. | - Optimize the mobile phase for column chromatography.- Consider derivatization to alter polarity before purification. |

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of tryptophan in solution-phase peptide synthesis. A thorough understanding of its reactivity, coupled with careful control of reaction conditions to mitigate side reactions such as racemization and indole modification, is paramount for success. The protocols and troubleshooting guide presented here offer a robust framework for researchers to confidently employ this compound in the synthesis of complex and biologically significant peptides. By adhering to the principles of scientific integrity and leveraging field-proven methodologies, the challenges associated with tryptophan-containing peptide synthesis can be effectively overcome, paving the way for advancements in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. BenchChem.

- Albericio, F., et al. (2019).

- Dong, V. M., & Wang, O. (2018). Hydrogenation Catalyst Generates Cyclic Peptide Stereocenters in Sequence. PMC.

- Maleki, A., et al. (2022).

- Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure.

- ChemBK. (2024). Z-GLY-GLY-OET. ChemBK.

- SRIRAMCHEM. (n.d.). Z-Gly-OEt. SRIRAMCHEM.

- Biosynth. (n.d.). Z-Gly-Trp-OH. Biosynth.

- Albericio, F., & Royo, M. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.

- Ghosh, K., & Williams, W. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

- Gembicky, M., & Krska, S. W. (2023).

- De Borggraeve, W. M., & Noël, T. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant.

- De Borggraeve, W. M., & Noël, T. (2024).

- Scribd. (n.d.). CTHreview. Scribd.

- Chen, J.-R., & Xiao, W.-J. (2021). Direct C4-Acetoxylation of Tryptophan and Tryptophan-Containing Peptides via Palladium(II)

- Siu, K. W. M., & Chu, I. K. (n.d.).

- PubChem. (n.d.). Z-Thr-gly-oet. PubChem.

- Amblard, M., et al. (2025). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- ResearchGate. (2025). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.

- Sivanandaiah, K. M., & Anwer, M. K. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation.

- Reddit. (2024).

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Felix, A. M., et al. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry.

- Nanalysis. (n.d.).

- Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PMC.

- BenchChem. (n.d.). Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery. BenchChem.

Sources

- 1. Z-Gly-OEt - SRIRAMCHEM [sriramchem.com]

- 2. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

Z-Trp-OSu: A Technical Guide to its Foundational Role in Peptide Chemistry

Abstract

N-α-Benzyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester, commonly referred to as Z-Trp-OSu, represents a cornerstone reagent in the field of peptide synthesis. This technical guide provides an in-depth exploration of its chemical properties, the mechanistic principles governing its reactivity, and its initial, yet enduring, applications. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind experimental designs and protocols, ensuring a robust understanding of its utility. We will delve into detailed methodologies for its synthesis and application in solution-phase peptide coupling, supported by visual workflows and quantitative data, to provide a comprehensive resource grounded in established scientific principles.

Introduction: The Strategic Importance of Activated Amino Acids

The stepwise assembly of amino acids to form peptides is a foundational process in biochemical research and pharmaceutical development.[1] A key challenge in this endeavor is the controlled formation of the amide (peptide) bond between two amino acids without unintended side reactions.[2][3] This necessitates a strategic approach involving the use of protecting groups and the "activation" of the carboxylic acid moiety of one amino acid to facilitate its reaction with the amino group of another.[4]

This compound emerges as a classic and highly effective activated amino acid derivative. It combines two critical features: the benzyloxycarbonyl (Z or Cbz) group for the temporary protection of the α-amino group and an N-hydroxysuccinimide (OSu) ester to activate the carboxyl group.[2][5] The Z-group, one of the earliest and most well-established amino protecting groups, is lauded for its stability under various conditions and its contribution to the crystallinity of the protected amino acid, which aids in purification.[2] Crucially, it helps prevent racemization during the activation step.[2] The OSu ester, in turn, provides a highly reactive acylating agent, enabling efficient peptide bond formation under mild conditions.[4]

This guide will explore the synthesis and application of this compound, providing both the "how" and the "why" behind the protocols, to empower researchers in their peptide synthesis endeavors.

Chemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Chemical Name | N-α-Benzyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester | |

| Synonyms | Z-L-Tryptophan N-hydroxysuccinimide ester, Cbthis compound | |

| CAS Number | 50305-28-7 | |

| Molecular Formula | C23H21N3O6 | |

| Molecular Weight | 435.43 g/mol | |

| Appearance | White to off-white powder | |

| Storage | 2-8°C, desiccated |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-α-benzyloxycarbonyl-L-tryptophan (Z-Trp-OH) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Z-Trp-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring. This is crucial to minimize potential side reactions and racemization.

-

Addition of Coupling Agent: Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the cooled mixture.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a cold, dilute acid (e.g., 0.1 N HCl) to remove any unreacted NHS, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted Z-Trp-OH.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Mechanism of Action in Peptide Coupling

The efficacy of this compound in peptide synthesis lies in the electrophilicity of the carbonyl carbon of the ester, which is enhanced by the electron-withdrawing nature of the N-hydroxysuccinimide leaving group.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the incoming amino acid ester attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the stable N-hydroxysuccinimide anion and the formation of the new peptide bond.

Caption: Mechanism of peptide bond formation using this compound.

Initial Applications: Solution-Phase Peptide Synthesis

This compound found its primary and most significant application in solution-phase peptide synthesis.[6][7] This classical approach, while more labor-intensive than solid-phase methods for long peptides, remains highly valuable for the synthesis of short peptides, peptide fragments, and for large-scale production.[6]

Dipeptide Synthesis: A Practical Workflow

The coupling of this compound with an amino acid ester is a fundamental step that exemplifies its utility.

Experimental Protocol: Synthesis of a Z-Trp-AA-OR' Dipeptide

-

Preparation of the Amino Component: Prepare a solution of the desired amino acid ester hydrochloride (H-AA-OR'·HCl) (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a mixture of THF and water.

-

Neutralization: Add a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), to the amino acid ester solution to neutralize the hydrochloride and generate the free amine. It is crucial to avoid a large excess of a strong base to minimize the risk of racemization.

-

Coupling Reaction: Add a solution of this compound (1.05 equivalents) in the same solvent to the neutralized amino component.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or HPLC. The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate.

-

Wash the organic solution sequentially with a dilute acid (e.g., 1% HCl) to remove excess base, a saturated sodium bicarbonate solution to remove any remaining acidic components, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude dipeptide by column chromatography on silica gel or by recrystallization to obtain the pure product.

Caption: Workflow for solution-phase dipeptide synthesis.

Deprotection of the Z-Group

Following the successful coupling, the Z-group can be removed to allow for further peptide chain elongation or to yield the final deprotected peptide. The choice of deprotection method is critical and depends on the overall synthetic strategy and the presence of other sensitive functional groups.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group removal. The protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd/C). This method is generally clean and efficient but is incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, which can poison the catalyst.

-

Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can also cleave the Z-group. This method is harsher and may lead to side reactions, particularly with sensitive residues like tryptophan.

Conclusion

This compound remains a highly relevant and valuable tool in the arsenal of the peptide chemist. Its straightforward synthesis, stability, and high reactivity in forming peptide bonds underscore its enduring utility, particularly in solution-phase synthesis. The principles governing its application—the strategic use of protecting groups and carboxyl activation—are fundamental concepts that continue to inform the development of novel synthetic methodologies. This guide has provided a comprehensive overview of this compound, from its chemical underpinnings to practical, field-proven protocols, to serve as a valuable resource for scientists and researchers dedicated to the art and science of peptide synthesis.

References

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Kundu, L. M. (2020, March 18). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

-

PubChem. (n.d.). benzyloxycarbonyl-L-tryptophan. Retrieved from [Link]

-

ResearchGate. (2021, February 27). What should I do for my liquid phase peptide synthesis?. Retrieved from [Link]

-

Sun, W., & Wang, R. (2024). Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines. Advanced Science, 11(14), e2308491. [Link]

-

Synthetic Molecule Database. (n.d.). Synthesis of Nα -benzyloxycarbonyl-L-glutaminyl-L-tryptophan methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Zhang, W. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of visualized experiments : JoVE, (77), 50595. [Link]

-

Francis, M. B. (2010). Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. Journal of visualized experiments : JoVE, (37), 1959. [Link]

-

Lee, S. H., & Lim, J. C. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Pharmaceutical Investigation, 54(1), 1–20. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

ResearchGate. (2025, August 10). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

Wang, P., et al. (2021). Recent bioconjugation strategies. Comparison of properties between... ResearchGate. [Link]

Sources

- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. biosynth.com [biosynth.com]

- 4. bachem.com [bachem.com]

- 5. nbinno.com [nbinno.com]

- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Optimizing Temperature and Time for Z-Trp-OSu Coupling Reactions

Introduction: The Strategic Role of Z-Trp-OSu in Synthesis

In the precise world of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. N-α-Benzyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a critical reagent in this field. It provides the tryptophan residue with its α-amine temporarily protected by the benzyloxycarbonyl (Z) group, while the carboxylic acid is pre-activated as an N-hydroxysuccinimide (OSu) ester. This dual functionality makes it a highly effective building block for coupling with primary amines to form a stable peptide bond.

The OSu ester is a highly efficient activating group because N-hydroxysuccinimide is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and ready for nucleophilic attack.[1][2] The success of this coupling reaction, however, is not automatic. It is a delicate balance, primarily dictated by the competition between the desired aminolysis (reaction with the amine) and undesired hydrolysis of the active ester.[1][3] This guide provides a deep dive into the underlying chemical principles and offers robust protocols to empower researchers to optimize the critical parameters of temperature and time, thereby maximizing yield and purity.

Core Mechanistic Principles

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine of the target molecule acts as the nucleophile, attacking the carbonyl carbon of the this compound ester. This forms a transient tetrahedral intermediate which then collapses, releasing the stable N-hydroxysuccinimide anion and forming the desired, irreversible amide bond.[1]

The efficiency of this process is governed by two competing kinetics:

-

Aminolysis (Desired Reaction): The rate is dependent on the nucleophilicity of the amine, which is highest when it is unprotonated (-NH2). This is favored in neutral to slightly alkaline conditions.[3][4]

-

Hydrolysis (Side Reaction): Water molecules can also act as nucleophiles, attacking the OSu ester and leading to the formation of the unreactive Z-Trp-OH. The rate of hydrolysis increases significantly with pH and temperature.[3]

Therefore, the central challenge in optimizing a this compound coupling is to identify conditions that maximize the rate of aminolysis while minimizing the rate of hydrolysis.

Optimizing Key Reaction Parameters

The Temperature-Time Interplay

Temperature is a double-edged sword in NHS ester couplings. While increasing the temperature accelerates the desired reaction, it disproportionately accelerates the competing hydrolysis reaction.

-

Room Temperature (20-25°C): This is the most common starting point and offers a good balance between reaction rate and stability of the OSu ester. Typical reaction times range from 30 minutes to 4 hours .[3][5]

-

Low Temperature (0-4°C): Performing the reaction on an ice bath or in a cold room significantly suppresses the rate of hydrolysis.[3] This is highly recommended when working with dilute protein solutions, sensitive substrates, or when the reaction needs to be run for an extended period. At 4°C, reactions are often left to proceed for 2 hours to overnight to ensure completion.[1] A common strategy is to initiate the reaction at 0°C and then allow it to slowly warm to room temperature.[6][7]

-

Elevated Temperature (e.g., 37°C): While sometimes used to overcome difficult couplings, this should be approached with caution.[5] The half-life of the NHS ester decreases dramatically, and the risk of side reactions, including racemization, increases. This is generally reserved for specific, optimized protocols, such as those involving microwave-assisted synthesis.[8]

The Critical Role of pH and Base Selection

The pH of the reaction medium is arguably the most critical parameter.[1] The target amine must be deprotonated to be nucleophilic, which requires a pH above its pKa. However, as pH rises, so does the rate of hydrolysis.

-

Optimal pH Range: For most applications, a pH of 7.2 to 8.5 provides the best compromise, ensuring sufficient amine nucleophilicity while managing the rate of hydrolysis.[3]

-

Base Selection (in Organic Solvents): In non-aqueous environments, a non-nucleophilic organic base is required to scavenge the proton released during amide bond formation.

-

Diisopropylethylamine (DIPEA or DIEA): A sterically hindered base commonly used in both solution and solid-phase synthesis.[9][10] Typically used in 1.5 to 2.2 equivalents.

-

Triethylamine (TEA): Another common choice, though slightly less hindered than DIPEA.[10]

-

N-Methylmorpholine (NMM) or 2,4,6-Collidine: These are also effective and may be preferred in certain instances to minimize racemization.[2][11]

-

It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the intended reaction.[1][12] Suitable buffers include phosphate (PBS), bicarbonate, borate, or HEPES.[3]

Solvent Choice and Purity

The choice of solvent is dictated by the solubility of the reactants.

-

Common Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO) are standard choices. This compound is often insoluble in purely aqueous solutions and must first be dissolved in a minimal amount of a water-miscible organic solvent like DMF or DMSO before being added to the reaction mixture.[3]

-

Purity is Non-Negotiable: Solvents must be of high purity, anhydrous, and amine-free. Water content will lead to hydrolysis, and amine contaminants will consume the reagent, both leading to significantly lower yields.[10][13]

Data Summary: Temperature and Time Guidelines

The following table provides general guidelines for selecting the appropriate temperature and time for this compound coupling reactions. The optimal conditions should always be confirmed by monitoring the reaction (e.g., via TLC or LC-MS).

| Temperature | Typical Reaction Time | Primary Advantage | Primary Disadvantage | Best Suited For |

| 0 - 4°C | 2 hours - Overnight | Minimizes hydrolysis and side reactions | Slow reaction rate | Sensitive substrates, dilute solutions, preventing racemization[14] |

| Room Temp (20-25°C) | 30 minutes - 4 hours | Balanced reaction rate and ester stability | Moderate rate of hydrolysis | General purpose, standard peptide couplings[3][15] |

| > 30°C | < 1 hour | Very fast reaction rate | High risk of hydrolysis and racemization | Difficult or sterically hindered couplings; requires careful optimization[5][16] |

Experimental Protocols

Protocol 1: General Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to a generic amino acid ester hydrochloride (H-Xaa-OR·HCl) in an organic solvent.

Materials:

-

This compound (1.1 equivalents)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)

-

Diisopropylethylamine (DIPEA) (2.2 equivalents)

-

Anhydrous, amine-free DMF or DCM

-

Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This step helps to control the initial exotherm upon base addition and minimizes premature hydrolysis of the active ester.[6]

-

Base Addition: Add DIPEA (1.1 eq.) dropwise to neutralize the hydrochloride salt. Stir for 10-15 minutes at 0°C.

-

Coupling Initiation: In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the remaining portion of DIPEA (1.1 eq.).

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the mixture stir at room temperature.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting amine is consumed (typically 1-4 hours).

-

Workup:

-

Once complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution (to remove unreacted starting material and NHS), and finally with brine.[6]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure Z-Trp-Xaa-OR dipeptide.

Protocol 2: On-Resin Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of this compound to a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3.0 equivalents based on resin loading)

-

DIPEA (6.0 equivalents)

-

Anhydrous, amine-free DMF

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the resin is N-terminally Fmoc-protected, perform a standard deprotection using 20% piperidine in DMF, followed by extensive washing with DMF.[13][17]

-

Confirmation of Free Amine: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free primary amine. The beads should turn a deep blue.

-

Coupling Solution Preparation: In a separate vial, dissolve this compound (3.0 eq.) and DIPEA (6.0 eq.) in anhydrous DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin and immediately add the coupling solution. Agitate the mixture at room temperature using a shaker or nitrogen bubbling.

-

Reaction Time: Allow the coupling to proceed for 2-4 hours at room temperature.[18]

-

Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.

-

Incomplete Reaction: If the Kaiser test is positive, the coupling is incomplete. Drain the vessel and perform a second coupling with a fresh solution of reagents for another 2 hours.[8]

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin sequentially with DMF, DCM, and MeOH to remove all soluble reagents and byproducts. The resin is now ready for the next step in the synthesis.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for a solution-phase this compound coupling reaction.

Caption: General workflow for solution-phase this compound coupling.

References

- Cline, G. W.; Hanna, S. B. Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry. 1988, 53(15), 3583-3586.

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

- Cline, G. W.; Hanna, S. B. Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Journal of the American Chemical Society. 1987, 109(10), 3087-3091.

- Jankolovits, J. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.

-

Solid Phase Peptide Synthesis: Keeping Track. Chemtips - WordPress.com. 2012. Available from: [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available from: [Link]

-

Coupling Reagents. ResearchGate. Available from: [Link]

-

Which temperature is the best for EDC/NHS reaction?. ResearchGate. 2016. Available from: [Link]

-

This compound. Chongqing Chemdad Co., Ltd. Available from: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. 2020. Available from: [Link]

- Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. 2006, 33(3), 239-254.

-

Peptide Synthesis - FAQ. AAPPTEC. Available from: [Link]

- Kent, S., et al. Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate (TBTU). Analytical Biochemistry. 1992, 202(1), 68-75.

- Vasanthakumar, G-R., et al. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. 2011, 8(1), 108-118.

- Galdeano, C., et al. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated synthesizer. Green Chemistry. 2023, 25, 635-645.

-

Supporting information. The Royal Society of Chemistry. 2020. Available from: [Link]

- El-Faham, A.; Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 2011, 15(4), 940-972.

- Góngora-Benítez, M., et al. Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. 2022. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 5. neb.com [neb.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. broadpharm.com [broadpharm.com]

- 13. biomatik.com [biomatik.com]

- 14. researchgate.net [researchgate.net]

- 15. glenresearch.com [glenresearch.com]

- 16. peptlab.unifi.it [peptlab.unifi.it]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. peptide.com [peptide.com]

protocol for cleavage of Z-group after Z-Trp-OSu incorporation

An Application Guide to the Deprotection of Z-Tryptophan Residues

Abstract

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection in peptide synthesis, lauded for its stability and versatile cleavage options.[1][2] Its incorporation, often via activated esters like Z-Trp-OSu, is a routine step. However, the subsequent removal of the Z-group from peptides containing tryptophan presents a unique set of challenges. The electron-rich indole side chain of tryptophan is highly susceptible to modification, particularly under acidic conditions frequently used for deprotection.[3][4] This guide provides a comprehensive overview of the mechanisms and field-proven protocols for the efficient and clean cleavage of the Z-group from tryptophan-containing peptides. We will explore the causality behind protocol choices, focusing on mitigating side reactions to ensure the integrity of the final peptide product.

Introduction: The Z-Group and the Tryptophan Challenge

The Z-group, introduced by Bergmann and Zervas in the 1930s, was a landmark development that enabled controlled, stepwise peptide synthesis.[5][6] It is stable to a wide range of conditions but can be selectively removed by two primary methods: catalytic hydrogenolysis and acidolysis.[2]

The choice of deprotection strategy becomes critical when dealing with tryptophan. The indole nucleus is a powerful nucleophile, making it prone to alkylation by carbocations that are generated during acid-mediated cleavage of the Z-group or other acid-labile protecting groups.[7][8] Therefore, the selection of a cleavage protocol must prioritize not only the efficient removal of the Z-group but also the preservation of the tryptophan side chain.

Deprotection Methodologies: A Mechanistic Comparison

The two principal pathways for Z-group cleavage operate via fundamentally different mechanisms, each with distinct advantages and potential drawbacks.

Catalytic Hydrogenolysis

This is often the preferred method due to its exceptionally mild and clean nature. The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][6]

-

Mechanism: The process involves the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying purification.[1]

-

Advantages: High yields, neutral pH conditions, and clean byproducts.[1]

-

Limitations: This method is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, nitro groups, and certain sulfur-containing residues like methionine (which can poison the catalyst).[1] Safety concerns associated with the handling of flammable hydrogen gas also need to be addressed.

Acidolysis

Acid-mediated cleavage is a robust alternative when hydrogenolysis is not feasible. The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid.[2][5]

-

Mechanism: The reaction is initiated by the protonation of the carbamate oxygen. Cleavage of the benzyl-oxygen bond can then occur, generating a benzyl cation. This highly reactive carbocation is the primary cause of side reactions with nucleophilic residues like tryptophan.[6][8]

-

Advantages: Effective for substrates with reducible groups that are incompatible with hydrogenation.[1]

-

Limitations: The harsh acidic conditions and the generation of electrophilic species necessitate the use of "scavengers" to protect sensitive residues. Without scavengers, significant alkylation of the tryptophan indole ring can occur.[3][7]

The following diagram illustrates the decision-making process for selecting an appropriate cleavage method.

Caption: Decision workflow for Z-group cleavage from Trp-peptides.

Comparative Analysis of Cleavage Protocols

The choice of protocol directly impacts reaction efficiency, purity of the crude product, and the preservation of sensitive functional groups. The following table summarizes the key parameters for the most common methods.

| Method | Reagents & Conditions | Key Advantages | Limitations & Tryptophan-Specific Issues |

| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C, in MeOH, EtOH, or EtOAc at room temp.[1] | Mild, neutral conditions; clean byproducts (toluene, CO₂); high yields. | Incompatible with reducible groups; risk of catalyst poisoning (e.g., by sulfur compounds); requires specialized hydrogenation equipment.[1] |

| Catalytic Transfer Hydrogenolysis | Ammonium formate or 1,4-cyclohexadiene, 10% Pd/C, in MeOH or EtOH.[1][9] | Avoids the use of flammable H₂ gas, making it safer and more convenient for standard lab setups. | Shares incompatibility with reducible groups and catalyst poisoning risks with standard hydrogenolysis. |

| Acidolysis | 33% HBr in Acetic Acid (AcOH) at room temp.[1][2] | Effective when hydrogenation is not viable; rapid reaction times (typically 2-16 hours).[1] | Harsh acidic conditions; generates reactive benzyl cations that can alkylate the tryptophan indole ring; requires scavengers.[3][7] |

Detailed Experimental Protocols

Protocol 1: Z-Group Cleavage by Catalytic Hydrogenolysis

This protocol is recommended for peptides that do not contain functional groups susceptible to reduction.

Materials:

-

Z-Trp-containing peptide

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)[1]

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas cylinder or balloon

-

Celite™ for filtration

-

Round-bottom flask

-

Hydrogenation apparatus or balloon setup

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.[1] The concentration should be sufficient to ensure full dissolution.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[1] The typical catalyst loading is 5-10 mol% relative to the substrate.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus or affix a balloon filled with hydrogen gas.[1] Evacuate the flask and refill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reactions are typically complete within 2-24 hours.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Work-up: Concentrate the filtrate under reduced pressure to yield the crude deprotected peptide. The product can then be purified by standard methods such as crystallization or chromatography.

Protocol 2: Z-Group Cleavage by Acidolysis with HBr/Acetic Acid

This protocol should be used for peptides that cannot undergo hydrogenation. The inclusion of scavengers is critical to protect the tryptophan residue.

Materials:

-

Z-Trp-containing peptide

-

33% Hydrogen Bromide (HBr) in glacial Acetic Acid (AcOH)[1]

-

Scavenger: Thioanisole or Indole

-

Glacial Acetic Acid

-

Round-bottom flask with a stopper

-

Magnetic stirrer

-

Cold diethyl ether for precipitation

Procedure:

-

Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.

-

Scavenger Addition: Add a scavenger to the solution. Thioanisole is commonly used to trap the generated benzyl cations.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add the solution of 33% HBr in acetic acid (typically 5-10 equivalents of HBr).[1]

-

Reaction: Remove the flask from the ice bath and stir the mixture at room temperature. The reaction is typically complete in 2 to 16 hours.[1]

-

Monitoring: Monitor the reaction progress by LC-MS. Be aware that direct TLC analysis can be difficult with the corrosive reaction mixture.

-

Precipitation: Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture dropwise to a flask of cold, vigorously stirring diethyl ether.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the solid product thoroughly with cold diethyl ether to remove residual acid and scavengers.

-

Purification: Dry the crude peptide under vacuum. Further purification is typically required using methods like reverse-phase HPLC.

The general workflow for Z-group deprotection is summarized in the diagram below.

Caption: A generalized experimental workflow for Z-group deprotection.[1]

Troubleshooting and Key Considerations

-

Incomplete Hydrogenolysis: If the reaction stalls, the catalyst may be poisoned. Filter the mixture, wash the peptide, and resubmit it to the reaction with fresh catalyst.

-

Tryptophan Alkylation in Acid: If alkylated byproducts are observed by MS, increase the amount or change the type of scavenger. Using indole itself as a scavenger can be effective, but it can also lead to other side products.[10]

-

Orthogonality: The Z-group is generally stable to the mildly basic conditions (e.g., piperidine in DMF) used for Fmoc group removal and the milder acidic conditions (e.g., TFA) used for Boc group removal, making it a valuable component of orthogonal protection strategies.[5][6] However, prolonged exposure to strong acids like neat TFA can lead to slow cleavage.[11]

Conclusion

The successful cleavage of the Z-group from tryptophan-containing peptides is a critical step that demands careful consideration of the peptide's overall composition. While catalytic hydrogenolysis offers the mildest and cleanest route, its incompatibility with certain functional groups necessitates the use of acidolysis. When employing acidic methods, the protection of the tryptophan indole ring with appropriate scavengers is paramount to prevent irreversible side reactions. By understanding the underlying mechanisms and adhering to optimized protocols, researchers can confidently deprotect their synthetic peptides, ensuring high purity and yield for downstream applications in research and drug development.

References

- Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem. [URL: https://www.benchchem.

- Z - Benzyloxycarbonyl. Bachem. [URL: https://www.bachem.com/knowledge-center/protected-amino-acids/z-benzyloxycarbonyl/]

- Peptide synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Peptide_synthesis]

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-ps007/]

- Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group-for-amines/]

- A side-reaction in the SPPS of Trp-containing peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10580644/]

- Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. Journal of the American Society for Mass Spectrometry. [URL: https://pubs.acs.org/doi/10.1021/jasms.8b05615]

- A side‐reaction in the SPPS of Trp‐containing peptides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-side%E2%80%90reaction-in-the-SPPS-of-Trp%E2%80%90containing-peptides-Giraud-Celis/6f5953549221193393b39d1b09819934148b5711]

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection]

- Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6558482/]

- A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [URL: https://www.researchgate.net/publication/12693821_A_side-reaction_in_the_SPPS_of_Trp-containing_peptides]

- Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/biology/boc-resin-cleavage-protocol.html]

- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/products/z-trp-osu-50305-28-7]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022693/]

- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate. [URL: https://www.researchgate.net/post/How_to_preserve_the_benzyloxycarbonyl_Cbz_Z_group_at_the_N-terminus_of_the_peptide_during_Peptide_Cleavage]

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [URL: https://link.springer.com/protocol/10.1385/0-89603-273-6:169]

- Cbz-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]

- Cleavage Cocktails; Reagent B. Aapptec Peptides. [URL: https://www.aapptec.com/cleavage-cocktails-reagent-b-ps026/]

- Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin and stromelysin-1 in aqueous solutions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21802951/]

- Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral, Imperial College London. [URL: https://spiral.imperial.ac.uk/handle/10044/1/100342]

- Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00438a001]

- This compound. Chemdad. [URL: https://www.chemdad.com/z-trp-osu-cas-50305-28-7/]

- Z-THR(BUT)-OSU. BOC Sciences. [URL: https://www.bocsci.com/product/z-thr-but-osu-cas-10068-65-2-286888.html]

- Haber process. Wikipedia. [URL: https://en.wikipedia.org/wiki/Haber_process]

- Different Mechanisms of Catalytic Complex Formation in Two L-Tryptophan Processing Dioxygenases. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2018.02179/full]

- Thiocarbonylthio End Group Removal from RAFT-Synthesized Polymers by a Radical-Induced Process. ResearchGate. [URL: https://www.researchgate.net/publication/233989358_Thiocarbonylthio_End_Group_Removal_from_RAFT-Synthesized_Polymers_by_a_Radical-Induced_Process]

- Z-Trp-OH. ChemPep. [URL: https://www.chempep.com/product/z-trp-oh-7432-21-5/]

- Z-Trp-OH [7432-21-5]. Aapptec Peptides. [URL: https://www.aapptec.com/z-trp-oh-7432-21-5-azw101/]

- Catalyst-Free Photoinduced End-Group Removal of Thiocarbonylthio Functionality. ACS Macro Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmacrolett.7b00362]

- End group removal and modification of RAFT polymers. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Z-Trp-OSu in the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Z-Trp-OSu in Bioactive Peptide Synthesis

Tryptophan is a crucial amino acid residue in a vast array of bioactive peptides, contributing significantly to their structure, function, and therapeutic efficacy through its unique indole side chain. The synthesis of tryptophan-containing peptides, however, presents distinct challenges, including the potential for oxidation and side reactions during peptide assembly and deprotection. The selection of an appropriate protected tryptophan building block is therefore paramount to a successful synthetic strategy.

N-α-Benzyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester (this compound) is a valuable reagent in this context, offering a strategic combination of a stable, yet readily cleavable, N-terminal protecting group (Z-group) and a highly reactive C-terminal active ester (-OSu). This combination facilitates efficient peptide bond formation while minimizing the risk of racemization, a common issue with other activation methods.[1] The Z-group provides orthogonal protection to the more commonly used Fmoc and Boc groups, allowing for selective deprotection strategies, particularly in the synthesis of complex peptides and peptide fragments in solution-phase.[2]

These application notes provide a comprehensive guide to the effective use of this compound in the synthesis of bioactive peptides, covering both solution-phase and solid-phase methodologies. The protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by authoritative references.

Physicochemical and Characterization Data of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application.

| Property | Value | Data Source / Method |

| Chemical Name | N-α-Benzyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester | IUPAC Nomenclature |

| Molecular Formula | C₂₃H₂₁N₃O₆ | Elemental Analysis |

| Molecular Weight | 435.43 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMF, DCM, THF; sparingly soluble in other organic solvents. | Experimental Observation |

| Storage | Store at -20°C, desiccated. | Supplier Recommendation |

Solution-Phase Peptide Synthesis (SPPS) using this compound

Solution-phase synthesis is particularly well-suited for the large-scale production of peptides and for the synthesis of protected peptide fragments that can be later condensed to form larger peptides.[3] this compound is an excellent reagent for this approach due to the high reactivity of the OSu ester, which drives the coupling reaction to completion.

Causality Behind Experimental Choices in Solution-Phase Synthesis

-

Solvent Selection: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred to ensure the solubility of the reactants and to prevent hydrolysis of the active ester.[3]

-

Base Addition: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is crucial for neutralizing the hydrochloride or trifluoroacetate salt of the amino component without causing unwanted side reactions.[3]

-

Stoichiometry: A slight excess of this compound (typically 1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable peptide chain.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for monitoring the progress of the reaction, ensuring that the coupling has gone to completion before proceeding with the work-up.[4]

Protocol 1: General Coupling of this compound in Solution-Phase

This protocol describes the coupling of this compound to an amino acid or peptide ester.

Materials:

-

This compound

-

Amino acid or peptide ester hydrochloride/trifluoroacetate salt

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Dissolve the amino acid or peptide ester salt (1 equivalent) in anhydrous DMF.

-

Neutralization: Add DIPEA or NMM (1 equivalent) to the solution and stir for 10-15 minutes at room temperature.

-

Coupling: Add this compound (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[4]

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-